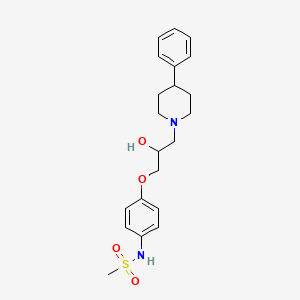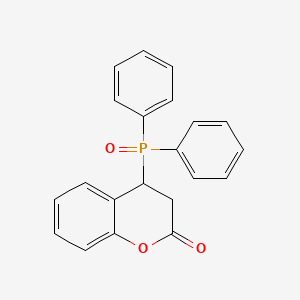![molecular formula C10H6N2O3S B14488454 2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione CAS No. 64077-39-0](/img/structure/B14488454.png)
2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione is a heterocyclic compound that features a unique fusion of benzopyran and thiadiazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds via Michael addition followed by intramolecular cyclization .
Industrial Production Methods
the principles of green chemistry, such as using readily available starting materials and avoiding metal catalysts, are often applied to optimize the synthesis for industrial scales .
Analyse Chemischer Reaktionen
Types of Reactions
2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzopyrano-thiadiazine compounds .
Wissenschaftliche Forschungsanwendungen
2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of key enzymes in microbial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzopyrano[2,3-b]quinoline: Similar in structure but lacks the thiadiazine ring.
Pyrano[2,3-c]pyrazole: Contains a pyrazole ring instead of a thiadiazine ring.
Benzopyrano[2,3-c]pyrazol-4(2H)-one: Features a pyrazol-4(2H)-one ring instead of a thiadiazine ring
Uniqueness
2H-2lambda~6~-1Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione is unique due to its fused benzopyran and thiadiazine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials .
Eigenschaften
CAS-Nummer |
64077-39-0 |
|---|---|
Molekularformel |
C10H6N2O3S |
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
chromeno[4,3-c][1,2,6]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C10H6N2O3S/c13-16(14)11-5-7-6-15-9-4-2-1-3-8(9)10(7)12-16/h1-6H |
InChI-Schlüssel |
SISCDDIWKCIIAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NS(=O)(=O)N=CC3=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


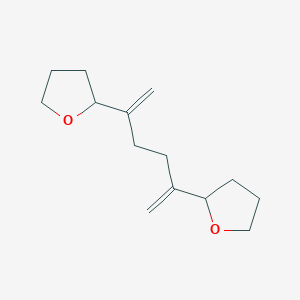

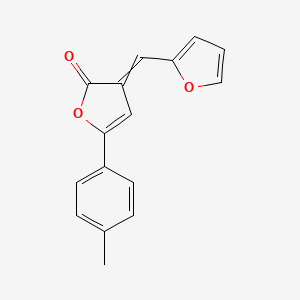

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)

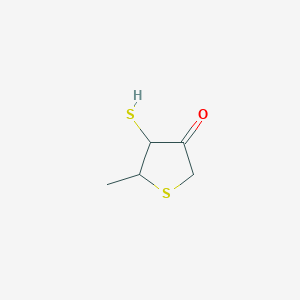
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

